(5-Fluoro-2-hydroxyphenyl)acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
709025-81-0 |
|---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,11H,3H2 |
InChI Key |
ULCSFSHZEMJLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)O |
Origin of Product |
United States |
Contextualization Within Fluorinated Aromatic Nitriles in Synthetic Organic Chemistry
(5-Fluoro-2-hydroxyphenyl)acetonitrile belongs to the class of fluorinated aromatic nitriles, compounds that incorporate three key functional moieties: a fluorine atom, an aromatic ring, and a nitrile group. The strategic combination of these features imparts unique chemical properties that are highly sought after in synthetic organic chemistry, particularly in the field of drug discovery. nih.govnih.govgrowthmarketreports.com
The inclusion of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net Fluorine's high electronegativity and small size can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net By replacing a hydrogen atom with fluorine, chemists can block sites of metabolic degradation, thereby increasing the drug's half-life in the body. researchgate.net
The aromatic nitrile group is another cornerstone of synthetic chemistry. The nitrile functional group is a versatile synthetic handle that can be converted into various other functionalities, including amines, carboxylic acids, and complex heterocyclic systems. Furthermore, its strong electron-withdrawing nature influences the electronic properties of the aromatic ring, which can be crucial for molecular interactions and reactivity. The combination of these attributes makes fluorinated aromatic nitriles, including this compound, valuable intermediates for creating novel and potent bioactive compounds. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| CAS Number | 1261862-89-8 |
| Appearance | Solid (typical) |
Note: Data is compiled from standard chemical databases. Appearance may vary.
Research Significance As a Building Block in Complex Molecular Architectures
The primary significance of (5-Fluoro-2-hydroxyphenyl)acetonitrile in research lies in its role as a versatile building block for constructing more complex molecular architectures, most notably fluorinated benzofurans. acs.orgaub.edu.lbjocpr.com The benzofuran (B130515) core is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities. jocpr.comresearchgate.net
The structure of this compound is ideally suited for the synthesis of 5-fluorobenzofurans. The ortho-positioning of the hydroxyl group and the cyanomethyl group allows for intramolecular cyclization reactions to form the furan (B31954) ring fused to the benzene (B151609) ring. Various synthetic strategies have been developed to achieve this transformation, often involving a base- or metal-catalyzed reaction. For instance, the reaction of the phenolic hydroxyl group followed by an intramolecular attack on the nitrile or a derivative thereof can efficiently close the ring.
The fluorine atom at the 5-position of the phenyl ring is carried through into the final benzofuran product. This is significant because the placement of fluorine on the benzofuran skeleton can profoundly influence the molecule's biological activity. By using this compound as a starting material, chemists can precisely install a fluorine atom at a specific position, allowing for the systematic exploration of structure-activity relationships in drug development programs.
Table 2: Examples of Complex Molecules Derived from Hydroxyphenylacetonitrile Scaffolds
| Resulting Molecular Architecture | General Synthetic Strategy | Key Features |
| 2,3-Disubstituted Benzofurans | Domino intermolecular Sonogashira coupling followed by intramolecular carbanion-yne cyclization. organic-chemistry.org | Allows for the introduction of two different substituents on the furan ring, offering high molecular diversity. |
| 2-Arylbenzofurans | Metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. organic-chemistry.org | Provides access to benzofurans with an aryl group at the 2-position, a common motif in bioactive molecules. |
| 3-Alkenyl Benzofurans | Alkylation of 2-hydroxy chalcone (B49325) with bromoacetonitrile (B46782) followed by condensation. researchgate.net | Creates benzofurans with a vinyl group at the 3-position, which can be further functionalized. |
| Fluorinated Benzofurans | Palladium-catalyzed defluorination and coupling reactions of gem-difluorodihydrobenzofurans. aub.edu.lb | A modern approach to introduce fluorine into the benzofuran core, starting from fluorinated precursors. |
Advanced Spectroscopic and Analytical Methodologies for Research on 5 Fluoro 2 Hydroxyphenyl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. The planned analysis for (5-Fluoro-2-hydroxyphenyl)acetonitrile would have encompassed several NMR methods.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, revealing details about their chemical environment, proximity to other atoms, and connectivity. Similarly, ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. For this compound, these techniques would be expected to yield characteristic chemical shifts and coupling constants for the aromatic protons and carbons, as well as for the methylene (B1212753) (-CH₂-) and nitrile (-CN) groups. However, specific, experimentally determined spectral data for these analyses are not present in the surveyed scientific literature.
Fluorine-19 NMR (¹⁹F NMR) for Fluoroaromatic Characterization
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an invaluable tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of the fluorine nucleus and would provide a distinct signal corresponding to the fluorine atom on the aromatic ring. This analysis would help to confirm the regiochemistry of the fluorine substitution. Regrettably, no published ¹⁹F NMR data for this specific compound could be identified.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons within a molecule. While these methods would be critical for the unambiguous assignment of all ¹H and ¹³C signals in this compound, the absence of primary spectral data precludes any detailed discussion of its 2D NMR analysis.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as providing insights into the molecule's structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is crucial for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₈H₆FNO), this technique would provide an exact mass measurement, confirming its elemental composition. Despite the theoretical importance of this data, no experimental HRMS data has been reported in the accessible literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
MS/MS analysis involves the fragmentation of a selected ion to generate a pattern of smaller fragment ions. This fragmentation pattern is unique to the molecule's structure and can be used to elucidate the connectivity of its atoms. A detailed analysis of the MS/MS spectrum of this compound would offer significant structural information. However, like other spectroscopic data, specific fragmentation pathways and corresponding data for this compound are not available.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the analysis of pharmaceutical intermediates and active compounds, providing robust methods for the separation, identification, and quantification of substances. For a compound such as this compound, these methods are crucial for assessing its purity, identifying potential impurities, and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability for a wide range of compounds. The development of a reliable HPLC method for this compound is essential for monitoring reaction progress, determining purity, and for quality control of the final product. A typical method would involve a reversed-phase approach, which is well-suited for separating moderately polar compounds like the target molecule.
Method Parameters:
A suitable HPLC method would likely employ a C18 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic or acetic acid to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. The aromatic nature of this compound allows for strong UV absorbance, providing high sensitivity. The selection of the detection wavelength is critical and is typically set at the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (estimated λmax) |
| Injection Volume | 10 µL |
This method would be expected to provide good separation of this compound from common starting materials, byproducts, and degradation products. Method validation according to ICH guidelines would be necessary to establish its linearity, accuracy, precision, specificity, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The presence of the polar hydroxyl group can lead to poor peak shape and thermal degradation in the GC injector and column. To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.
Derivatization:
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This process significantly increases the volatility of the compound, making it amenable to GC analysis.
GC-MS Analysis:
The silylated derivative can then be analyzed by GC-MS. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is typically used for separation. The mass spectrometer provides highly specific detection and allows for the structural elucidation of the analyte and any impurities based on their mass spectra and fragmentation patterns.
Hypothetical GC-MS Parameters for Silylated Derivative:
| Parameter | Condition |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
The resulting mass spectrum of the silylated derivative would be expected to show a characteristic molecular ion peak and fragmentation pattern that can be used for positive identification and quantification.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be probed by IR radiation or inelastic light scattering (Raman).
For this compound, IR and Raman spectroscopy can be used to confirm the presence of key functional groups, such as the hydroxyl (-OH), nitrile (-C≡N), and fluoro (-F) groups, as well as the substituted benzene (B151609) ring.
Characteristic Vibrational Frequencies:
The vibrational spectrum of this compound would be expected to exhibit several characteristic absorption bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.
C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹ for the nitrile group. This band is often more intense in the Raman spectrum.
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region is characteristic of the carbon-fluorine bond.
O-H Bend: A band in the region of 1330-1440 cm⁻¹ can be attributed to the in-plane bending of the hydroxyl group.
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is expected for the phenolic C-O bond.
Expected Vibrational Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |
| O-H | Stretch | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H | Stretch | 3000-3100 | Medium | Strong |
| C≡N | Stretch | 2220-2260 | Medium, Sharp | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong | Medium-Strong |
| C-F | Stretch | 1000-1400 | Strong | Weak |
| O-H | In-plane Bend | 1330-1440 | Medium | Weak |
| C-O | Stretch | 1200-1260 | Strong | Medium |
The complementary nature of IR and Raman spectroscopy can provide a comprehensive vibrational profile of this compound. While the O-H and C-F stretches are typically strong in the IR spectrum, the C≡N and aromatic ring stretches often show strong signals in the Raman spectrum. This combined approach is highly effective for the unambiguous identification and structural confirmation of the compound.
Theoretical and Computational Chemistry Studies of 5 Fluoro 2 Hydroxyphenyl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict a wide range of characteristics, from molecular geometry to spectroscopic properties and reactivity, without the need for empirical data.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For (5-Fluoro-2-hydroxyphenyl)acetonitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.
These calculations involve optimizing the molecular structure to find the minimum energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The energetics of the molecule, including its total energy, heat of formation, and vibrational frequencies, can also be computed. These values are crucial for understanding the molecule's stability and thermodynamic properties. While specific experimental data for this compound is not widely available, DFT provides reliable predictions. For instance, calculations at the B3LYP/6-311G(d,p) level of theory are commonly used for such organic molecules. nih.gov
Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is conceptual and for illustrative purposes, based on typical results from DFT calculations for similar aromatic compounds.)
| Property | Predicted Value | Unit |
| Total Energy | -588.987 | Hartrees |
| Heat of Formation | -85.3 | kcal/mol |
| Dipole Moment | 3.45 | Debye |
| C-F Bond Length | 1.35 | Å |
| O-H Bond Length | 0.97 | Å |
| C≡N Bond Length | 1.16 | Å |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Insights
Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's framework indicates regions of high electron density (nucleophilic) and low electron density (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways.
Table 2: Conceptual Frontier Molecular Orbital Properties of this compound (Note: This data is hypothetical and serves to illustrate the outputs of an FMO analysis.)
| Parameter | Energy (eV) | Description |
| HOMO Energy | -8.95 | Indicates the electron-donating ability. |
| LUMO Energy | -1.23 | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 7.72 | Correlates with chemical reactivity and stability. |
| Ionization Potential | 8.95 | Energy required to remove an electron. |
| Electron Affinity | 1.23 | Energy released when an electron is added. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model this compound in various solvents to understand how solvent polarity and hydrogen bonding capabilities affect its structure and flexibility. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl and nitrile groups of the molecule would be expected. In a nonpolar solvent, intramolecular interactions would likely play a more dominant role in determining the preferred conformation. These simulations provide insights into the molecule's behavior in different chemical environments, which is crucial for understanding its solubility, reactivity, and potential biological interactions. ambermd.org
Table 3: Conceptual Summary of Solvent Effects on the Conformation of this compound from MD Simulations (Note: This table is illustrative and presents a conceptual overview of potential solvent effects.)
| Solvent | Dielectric Constant | Key Observations |
| Water | 78.4 | Strong intermolecular hydrogen bonding with -OH and -CN groups, leading to a more extended conformation. |
| Acetonitrile (B52724) | 37.5 | Moderate polar interactions, allowing for a balance between solvated and intramolecularly stabilized conformations. researchgate.netnih.gov |
| Chloroform (B151607) | 4.8 | Weaker interactions, with the conformation being more influenced by intramolecular hydrogen bonding between the -OH and -CN groups. |
| Hexane | 1.9 | Predominantly intramolecular interactions, leading to a more compact conformation. |
Ligand-Receptor Interaction Modeling (Conceptual, without biological activity)
Molecular docking and MD simulations are powerful tools for studying how a small molecule, or ligand, might interact with a larger molecule, such as a protein receptor. nih.gov Conceptually, if this compound were to be investigated as a potential ligand, these methods could be used to model its binding to a hypothetical receptor active site.
This modeling would involve predicting the preferred binding orientation of the ligand and identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. chimia.ch The fluorine atom, for example, can participate in unique interactions, including halogen bonding and interactions with aromatic rings. nih.gov Understanding these potential interactions at a molecular level is a fundamental step in rational drug design and discovery, even in a purely conceptual framework.
Table 4: Conceptual Ligand-Receptor Interactions for this compound (Note: This table is a conceptual representation of the types of interactions that could be modeled.)
| Functional Group | Potential Interaction Type | Interacting Receptor Residue (Example) |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine |
| Nitrile (-CN) | Hydrogen Bond Acceptor, Dipole-Dipole | Arginine, Lysine, Histidine |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |
| Fluorine (-F) | Halogen Bonding, Dipole-Dipole | Backbone Carbonyl, Electron-deficient systems |
In Silico Prediction of Synthetic Accessibility and Reaction Outcomes
In recent years, computational tools have been developed to aid in the planning of chemical syntheses. These in silico methods can predict the feasibility of synthesizing a target molecule and even suggest potential reaction pathways.
The synthetic accessibility of this compound can be evaluated using algorithms that analyze its structure and identify potential synthetic routes based on known chemical reactions. These tools often provide a "synthetic accessibility score," which is a numerical value indicating the predicted ease of synthesis. A lower score generally suggests a more straightforward synthesis. These predictions can help chemists to prioritize synthetic targets and to design more efficient synthetic strategies. arxiv.orgarxiv.org
Furthermore, computational models can be used to predict the outcomes of specific chemical reactions. By calculating the activation energies and reaction thermodynamics for different possible pathways, these models can help to identify the most likely products and to optimize reaction conditions.
Table 5: Conceptual In Silico Synthetic Accessibility Analysis of this compound (Note: The data in this table is hypothetical and for illustrative purposes only.)
| Prediction Tool | Synthetic Accessibility Score | Interpretation | Potential Precursors Suggested |
| SAscore | 2.5 | Readily synthesizable. | 4-Fluorophenol, 2-Bromo-4-fluorophenol |
| SYLVIA | 7.8/10 | Moderately complex synthesis. | 5-Fluoro-2-hydroxybenzaldehyde |
| Retrosynthesis Planner | 3 steps | Feasible synthesis in a few steps. | 2-Amino-4-fluorophenol |
Computational Assessment of Synthetic Routes and Challenges
A thorough review of scientific literature reveals a notable absence of specific computational studies focused on the synthetic routes of this compound. While general synthetic methods for related phenolic compounds and nitriles are well-established, detailed theoretical assessments—such as the calculation of reaction energies, transition state geometries, and activation barriers for the synthesis of this particular molecule—are not presently available in published research.
Computational assessment of synthetic pathways for a molecule like this compound would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT). These methods could be employed to model potential reaction mechanisms, for instance, the nucleophilic substitution of a suitable precursor with a cyanide source or the functionalization of a pre-existing fluorinated phenol (B47542).
Potential areas for future computational investigation would include:
Reaction Coordinate Profiling: Mapping the energy landscape of proposed synthetic steps to identify the most energetically favorable pathways.
Solvent Effects: Modeling the influence of different solvent environments on reaction kinetics and thermodynamics.
Catalyst Screening: Virtually screening potential catalysts to enhance reaction efficiency and selectivity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Similar to the assessment of synthetic routes, there is a lack of published computational studies that specifically predict the spectroscopic parameters of this compound and compare them with experimental findings. Theoretical prediction of spectroscopic data is a common application of computational chemistry, aiding in structure elucidation and the interpretation of experimental spectra.
For this compound, computational methods could be utilized to predict various spectroscopic properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants.
Vibrational Spectroscopy: Simulation of Infrared (IR) and Raman spectra by calculating vibrational frequencies and intensities.
Electronic Spectroscopy: Prediction of UV-Visible absorption spectra by calculating electronic transition energies and oscillator strengths.
A hypothetical computational study would involve optimizing the molecular geometry of this compound at a selected level of theory (e.g., B3LYP with a suitable basis set like 6-311+G(d,p)). Following this, the relevant spectroscopic properties would be calculated. The predicted data could then be systematically compared with experimentally obtained spectra to validate the computational model and aid in the definitive assignment of spectral features.
The table below illustrates the type of data that would be generated from such a computational study, although it is important to reiterate that this specific data for this compound is not currently available in the scientific literature.
Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹H NMR | ||
| Aromatic CH | 6.8 - 7.5 ppm | 6.8 - 7.5 ppm |
| Methylene (B1212753) CH₂ | ~3.8 ppm | ~3.8 ppm |
| Phenolic OH | ~5.5 ppm | ~5.5 ppm |
| ¹³C NMR | ||
| Aromatic C | 110 - 160 ppm | 110 - 160 ppm |
| Nitrile CN | ~117 ppm | ~117 ppm |
| Methylene CH₂ | ~20 ppm | ~20 ppm |
| IR Frequencies | ||
| O-H stretch | ~3300 cm⁻¹ | ~3300 cm⁻¹ |
| C≡N stretch | ~2250 cm⁻¹ | ~2250 cm⁻¹ |
| C-F stretch | ~1200 cm⁻¹ | ~1200 cm⁻¹ |
Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Hydroxyphenyl Acetonitrile
Exploration of Novel Synthetic Pathways and Catalytic Systems
Future research could focus on developing more efficient and sustainable methods for the synthesis of (5-fluoro-2-hydroxyphenyl)acetonitrile. While classical methods for the synthesis of hydroxyphenylacetonitriles exist, the exploration of novel catalytic systems could offer significant advantages.
Research Focus Areas:
Green Chemistry Approaches: Investigation into greener synthetic routes that minimize the use of hazardous reagents and solvents. This could include the use of water as a solvent or the development of solvent-free reaction conditions.
Flow Chemistry: The development of continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters and facilitate safer and more scalable production.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |
| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | Catalyst design and stability, quantum yield optimization. |
| Mechanochemistry | Reduced solvent usage, access to novel reactivity. | Scalability, understanding of reaction mechanisms. |
Advanced Derivatization for the Synthesis of Complex Organic Molecules
The functional groups of this compound provide multiple handles for derivatization, opening up avenues for the synthesis of a wide array of complex organic molecules.
Potential Derivatization Strategies:
Hydroxyl Group Modification: The phenolic hydroxyl group can be readily alkylated, acylated, or converted to other functional groups, allowing for the introduction of diverse substituents.
Nitrile Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures.
Aromatic Ring Functionalization: The fluorine atom can be displaced via nucleophilic aromatic substitution, or further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution.
These derivatization strategies could lead to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Application in Materials Science Research (e.g., as a monomer or precursor)
The potential of this compound as a monomer or precursor in materials science is a largely unexplored area. The presence of a phenolic hydroxyl group and a nitrile group suggests its suitability for polymerization reactions.
Potential Applications:
Polymer Synthesis: It could serve as a monomer for the synthesis of novel polymers such as polyethers, polyesters, or polybenzoxazines. The incorporation of the fluoro and nitrile functionalities could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical or electronic properties.
Precursor for Functional Materials: The compound could be used as a precursor for the synthesis of more complex functional materials, including ligands for metal-organic frameworks (MOFs) or components of liquid crystals.
Development of High-Throughput Screening Methodologies for its Derivatives
To efficiently explore the potential of the vast number of derivatives that can be synthesized from this compound, the development of high-throughput screening (HTS) methodologies is crucial.
Key Aspects of HTS Development:
Assay Design: Designing and validating robust and sensitive assays to screen for desired biological activities or material properties.
Library Synthesis: Utilizing combinatorial chemistry and automated synthesis platforms to generate large libraries of derivatives for screening.
Data Analysis: Implementing sophisticated data analysis tools to process the large datasets generated from HTS and identify lead compounds for further investigation.
High-throughput screening has been successfully applied in drug discovery to screen large compound libraries for antiviral agents and other therapeutic leads. nih.gov Similar principles can be applied to the derivatives of this compound to accelerate the discovery of new functional molecules.
Collaborative Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach combining computational modeling and experimental studies will be instrumental in gaining a deeper understanding of the reactivity and properties of this compound and its derivatives.
Areas for Collaborative Research:
Reaction Mechanism Elucidation: Using computational tools like Density Functional Theory (DFT) to model reaction pathways and predict the outcomes of synthetic transformations.
Property Prediction: Employing quantitative structure-activity relationship (QSAR) and other computational models to predict the biological activities and physical properties of novel derivatives, thereby guiding synthetic efforts.
Spectroscopic Analysis: Combining experimental spectroscopic data with computational predictions to gain detailed insights into the molecular structure and electronic properties of the synthesized compounds.
This integrated approach will enable a more rational design of new molecules and materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Fluoro-2-hydroxyphenyl)acetonitrile, and what key reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves introducing the nitrile group to a fluorinated phenolic precursor. Common methods include:
- Nucleophilic substitution : Reacting 5-fluoro-2-hydroxybenzyl halides (e.g., bromide or chloride) with cyanide sources (KCN/NaCN) in polar aprotic solvents like DMF at 0–5°C .
- Condensation reactions : Utilizing hydroxylamine derivatives to introduce the nitrile group, adapted from protocols for structurally similar compounds .
- Critical Parameters :
- Temperature control (0–5°C) to prevent decomposition.
- Stoichiometric balance of cyanide to avoid excess toxicity.
- pH adjustment (6.5–7.5) to stabilize the phenolic hydroxyl group.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. What safety protocols must be implemented when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods; monitor airborne concentrations with photoionization detectors (PID).
- Storage : Store at 0–6°C in amber glass bottles to prevent photodegradation .
- Spill Management : Neutralize with 10% NaOH and absorb with vermiculite. Treat waste as hazardous .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- 1H/19F NMR : Resolves aromatic proton splitting patterns (e.g., para-fluorine coupling) and confirms hydroxyl group presence .
- FT-IR : Identifies nitrile (C≡N stretch ~2240 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .
- HRMS : Validates molecular formula (C8H5FNO; m/z 166.0403) and detects fluorine isotopic patterns .
Advanced Research Questions
Q. How can multivariate optimization (e.g., factorial design) improve the yield of this compound synthesis?
- Optimization Strategy :
- Two-level factorial design : Evaluates temperature (X1: 0–25°C), cyanide equivalents (X2: 1.0–1.5 mol), and reaction time (X3: 4–8 hrs). Central composite designs identify nonlinear effects.
- Case Study : A study on acetonitrile-containing radiopharmaceuticals showed temperature-cyanide interactions significantly affect yield (p < 0.05). Response surface methodology (RSM) optimizes conditions to achieve >85% yield .
Q. What strategies mitigate the formation of 3-(5-Fluoro-2-hydroxyphenyl)-3-oxopropionitrile as a by-product during synthesis?
- Mitigation Approaches :
- Reducing Agents : Add Na2S2O4 (0.1 eq) to suppress oxidation of the nitrile group.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to limit oxygen exposure.
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound (RT = 6.2 min) from the keto by-product (RT = 8.5 min) .
Q. How does the electronic influence of the fluorine substituent affect the reactivity of this compound compared to non-fluorinated analogs?
- Reactivity Insights :
- Electrophilic Substitution : Fluorine’s electron-withdrawing effect activates the phenyl ring, increasing reactivity toward electrophiles.
- Nucleophilic Reactions : Reduced SNAr reaction rates (30% slower than non-fluorinated analogs) due to deactivation.
- DFT Calculations : B3LYP/6-311+G** reveals increased positive charge density at the nitrile carbon (Δq = +0.12 e), enhancing nucleophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
